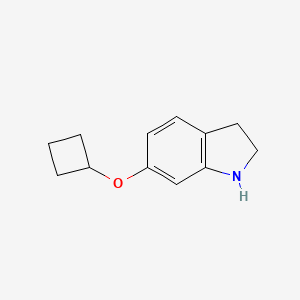

6-Cyclobutoxy-2,3-dihydro-1H-indole

Description

A 2,3-dihidro-1H-indol (indolin) váz kontextualizálása a heterociklusos kémiában

Az indolin, vagy 2,3-dihidro-1H-indol, egy biciklusos heterociklusos vegyület, amely egy benzolgyűrűből és egy pirrolidingyűrűből áll. nist.gov Ez a szerkezeti egység számos természetes és szintetikus bioaktív molekula alapját képezi. Az indolváz, amelyből az indolin redukcióval származtatható, az egyik legfontosabb heterociklusos rendszer a gyógyszerkémiában, mivel számos biológiai folyamatban vesz részt. Az indolin váz megtartja az indol aromás jellegének egy részét, miközben nagyobb szerkezeti flexibilitást biztosít, ami lehetővé teszi a finomhangolást a biológiai célmolekulákkal való kölcsönhatások során. Számos, az indolvázat tartalmazó vegyület mutat biológiai aktivitást, többek között rákellenes, vírusellenes és gyulladáscsökkentő hatást. thieme-connect.comnih.gov

Az indolin származékok szintézisére és funkcionalizálására számos módszert dolgoztak ki. researchgate.netchim.itacs.org Ezek a módszerek lehetővé teszik a molekula különböző pozícióinak szelektív módosítását, ami elengedhetetlen a szerkezet-hatás összefüggések feltárásához és új, hatékonyabb vegyületek kifejlesztéséhez.

A ciklobután-származékok mint szerkezeti motívumok feltárása a fejlett szerves kémiában

A ciklobután, egy négytagú karbociklusos gyűrű, egykor a szerves kémia mostohagyermekének számított a gyűrűfeszültségéből adódó feltételezett instabilitása miatt. researchgate.net A modern szintetikus módszerek fejlődésével azonban a ciklobután-származékok egyre fontosabb szerepet töltenek be a szerves kémiában. researchgate.netmdpi.com A gyűrűfeszültség valójában egyedülálló reaktivitást kölcsönöz ezeknek a vegyületeknek, ami lehetővé teszi olyan átalakításokat, amelyek más gyűrűrendszerekkel nehezen vagy egyáltalán nem valósíthatók meg. researchgate.net

A 6-ciklobutoxi-2,3-dihidro-1H-indolra irányuló célzott tudományos kutatás indoklása

A kutatások célja, hogy feltárják a 6-ciklobutoxi-2,3-dihidro-1H-indol és származékainak potenciális biológiai aktivitását különböző terápiás területeken. Az eddigi vizsgálatok arra utalnak, hogy az ilyen típusú vegyületek ígéretesek lehetnek például a központi idegrendszeri rendellenességek, a gyulladásos megbetegedések és a rák kezelésében. A szerkezet-hatás összefüggések részletes vizsgálata elengedhetetlen ahhoz, hogy a kutatók optimalizálhassák a molekula szerkezetét a maximális hatékonyság és szelektivitás elérése érdekében.

Történelmi perspektívák és az indolin- és ciklobután-szintetikus módszertanok fejlődése

Az indolinok szintézisének klasszikus módszerei, mint például a Fischer-féle indolszintézis, mára jelentősen kibővültek a modern fémkatalizált keresztkapcsolási reakciókkal és a C-H aktiválási stratégiákkal. youtube.com Ezek az új módszerek nagyobb hatékonyságot, szelektivitást és szubsztrát-toleranciát biztosítanak, lehetővé téve a komplexebb és változatosabb indolin-származékok előállítását. acs.orgacs.org

A ciklobutánok szintézise terén a [2+2] cikloaddíciós reakciók jelentik a legfontosabb és legszélesebb körben alkalmazott módszert. mdpi.comacs.orgresearchgate.netyoutube.com A fotokémiai és fémkatalizált [2+2] cikloaddíciók lehetővé teszik a ciklobután gyűrű sztereoszelektív felépítését. acs.orgresearchgate.net Az utóbbi években az organokatalízis is előtérbe került, mint egy környezetbarátabb és fenntarthatóbb alternatíva a ciklobután-származékok előállítására. mdpi.com A szintetikus módszertanok folyamatos fejlődése kulcsfontosságú a 6-ciklobutoxi-2,3-dihidro-1H-indol és más, hasonlóan komplex molekulák hatékony és gazdaságos előállításához, ami elengedhetetlen a további kutatásokhoz és a potenciális gyógyszerfejlesztéshez.

Kémiai vegyületek táblázata

| Vegyület neve | Kémiai képlet |

| 6-Ciklobutoxi-2,3-dihidro-1H-indol | C₁₂H₁₅NO |

| 2,3-Dihidro-1H-indol (Indolin) | C₈H₉N |

| Ciklobután | C₄H₈ |

| Indol | C₈H₇N |

| Benzol | C₆H₆ |

| Pirrolidin | C₄H₉N |

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

6-cyclobutyloxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C12H15NO/c1-2-10(3-1)14-11-5-4-9-6-7-13-12(9)8-11/h4-5,8,10,13H,1-3,6-7H2 |

InChI Key |

LYLFEOKDPMMKTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC3=C(CCN3)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Cyclobutoxy 2,3 Dihydro 1h Indole

Retrosynthetic Analysis and Strategic Disconnections of 6-Cyclobutoxy-2,3-dihydro-1H-indole

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For this compound, the analysis reveals two primary strategic disconnections.

The first key disconnection is the C-O bond of the cyclobutoxy ether. This suggests a precursor such as 6-hydroxy-2,3-dihydro-1H-indole (6-hydroxyindoline), which could be reacted with a cyclobutyl halide or tosylate in a Williamson ether synthesis. This places the challenge on the regioselective synthesis of 6-hydroxyindoline.

A second strategic approach involves disconnecting the bonds of the pyrrolidine (B122466) ring of the indoline (B122111) scaffold. This can be approached in two ways:

Strategy A: Disconnecting the C-N and C-C bonds of the five-membered ring leads back to a substituted aniline (B41778) derivative. In this case, the starting material would be a 4-cyclobutoxyaniline (B2897641) derivative, which would then undergo cyclization to form the indoline ring.

Strategy B: A disconnection corresponding to the reduction of an indole (B1671886) leads back to 6-cyclobutoxy-1H-indole. The synthesis would then focus on forming the substituted indole first, followed by a selective reduction of the pyrrole (B145914) ring.

These strategies highlight the central challenges: the construction of the 2,3-dihydro-1H-indole (indoline) scaffold and the regioselective introduction of the cyclobutoxy group at the C-6 position.

Synthesis of the 2,3-Dihydro-1H-indole Scaffold

The 2,3-dihydro-1H-indole, or indoline, framework is a common structural motif in bioactive molecules. nih.govorganic-chemistry.org Its synthesis can be achieved through several established methods, primarily involving the reduction of indoles or the cyclization of aniline derivatives.

Catalytic Hydrogenation and Reductive Cyclization Approaches to Dihydroindoles

Catalytic hydrogenation is a direct and widely used method for the synthesis of indolines from the corresponding indoles. However, the reaction presents challenges due to the aromatic stability of the indole nucleus. acs.org Over-hydrogenation to octahydroindole or catalyst poisoning by the secondary amine product can occur. acs.orgnih.gov To overcome these issues, various catalytic systems have been developed.

Heterogeneous catalysts like Platinum on carbon (Pt/C) have been effectively used, often in the presence of an acid co-catalyst like p-toluenesulfonic acid, which protonates the indole at the C-3 position to form an iminium ion that is more susceptible to hydrogenation. acs.orgnih.gov Homogeneous catalysts, including complexes of rhodium, ruthenium, and iridium, are also employed, particularly for the asymmetric hydrogenation of N-protected indoles to yield chiral indolines. acs.orgjst.go.jp

Table 1: Catalytic Systems for Hydrogenation of Indoles to Indolines

| Catalyst System | Substrate Type | Key Features | Reference(s) |

|---|---|---|---|

| Pt/C, p-toluenesulfonic acid | Unprotected indoles | Green procedure in water; high yields at room temperature. | nih.gov, acs.org |

| Rh-PhTRAP | N-acetyl/N-sulfonyl indoles | High enantioselectivity (up to 98% ee). | jst.go.jp |

| Ru((R,R)-SINpEt)2 | Protected indoles | Dual function as homogeneous and heterogeneous catalyst for complete hydrogenation. | nih.gov, acs.org |

| Pd(OCOCF3)2 | 2-substituted indoles | Homogeneous hydrogenation of the C3-protonated iminium ion. | nih.gov, acs.org |

Reductive cyclization offers an alternative route that builds the indoline ring from an acyclic precursor. A notable example is the reductive interrupted Fischer indolization, which can halt the traditional Fischer indole synthesis at the dihydroindole stage. nih.govacs.orgresearchgate.net Another powerful method is the palladium-catalyzed reductive cyclization of β-nitrostyrenes, which can be performed using carbon monoxide surrogates like phenyl formate, avoiding the need for pressurized CO gas. mdpi.com

Intramolecular C-N Bond Forming Reactions for Indoline Ring Closure

The formation of the indoline ring can be efficiently achieved through intramolecular C-N bond formation, starting from suitably functionalized benzene (B151609) derivatives. These reactions often involve the cyclization of a β-arylethylamine.

Palladium-catalyzed intramolecular amination of C(sp²)-H bonds is a prominent method. organic-chemistry.org For example, β-arylethylamines protected with a directing group such as a picolinamide (B142947) or a 2-pyridinesulfonyl group can undergo intramolecular cyclization to yield indolines. organic-chemistry.org Transition-metal-free approaches have also been developed, where aliphatic or aromatic amines react with chlorostyrenes in the presence of a strong base like potassium tert-butoxide to form N-substituted indolines via a domino amination protocol. acs.org Furthermore, visible-light-induced photoredox catalysis has emerged as a modern tool for intramolecular C-N bond formation to generate indole and related heterocyclic systems under mild conditions. nih.govrsc.org

Green Chemistry Principles in Dihydroindole Core Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. tandfonline.com Several green approaches have been applied to the synthesis of the dihydroindole core. One significant development is the use of water as a solvent for the heterogeneous catalytic hydrogenation of unprotected indoles, which simplifies purification and reduces organic waste. acs.orgnih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer high atom economy and efficiency. Sustainable MCRs have been developed for de novo indole synthesis using benign solvents like ethanol (B145695) and avoiding metal catalysts, representing a greener alternative to many traditional methods. rsc.org Other green techniques being explored for the synthesis of indole derivatives include the use of microwave irradiation to accelerate reactions and solvent-free reaction conditions. tandfonline.comtandfonline.com

Regioselective Functionalization at the C-6 Position of 2,3-Dihydro-1H-indole

Introducing a substituent specifically at the C-6 position of the indoline ring is a significant challenge due to the competing reactivity of other positions on the benzene ring (C-4, C-5, and C-7). nih.gov Achieving this regioselectivity is crucial for the synthesis of this compound.

The most direct route to the target molecule involves the introduction of a hydroxyl group at the C-6 position, followed by etherification. This requires a regioselective C-H hydroxylation or the use of a starting material with a pre-installed functional group that can be converted to a hydroxyl group.

Directed Aromatic Functionalization Techniques for C-6 Substitution

Directed C-H functionalization has become a powerful strategy for controlling regioselectivity in the synthesis of substituted indoles and indolines. nih.gov This approach utilizes a directing group, typically attached to the nitrogen atom, which coordinates to a metal catalyst and directs the C-H activation to a specific ortho-position.

While many directing groups guide functionalization to the C-7 position, specific strategies have been developed for C-6 functionalization. nih.govmsu.edu For instance, Yang et al. reported the first direct and site-selective arylation of indoles at the C-6 position using a removable N–P(O)tBu₂ directing group and a copper catalyst. nih.gov Similarly, Brønsted acid catalysis has been used for the remote C-6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. frontiersin.org These principles can be adapted for the synthesis of 6-substituted indolines by performing the functionalization on an indole precursor before the reduction step, or by developing analogous methods directly on the indoline scaffold. By choosing a coupling partner that can be later converted to a hydroxyl group (e.g., via oxidation of an aryl group or cleavage of an ether), this strategy provides a viable pathway to the key 6-hydroxyindoline intermediate.

Cross-Coupling Strategies for Attaching Precursors at the C-6 Position

The functionalization of the C-6 position of the indole or indoline nucleus is a crucial step in the synthesis of the target molecule. Directing group-assisted C-H activation has emerged as a powerful tool for achieving regioselectivity.

One notable example is the copper-catalyzed direct arylation of indoles at the C-6 position. acs.org This method utilizes an N-P(O)tBu2 directing group, which effectively guides the arylation to the desired position using diaryliodonium triflate salts as the coupling partners. acs.org The reaction proceeds under mild conditions without the need for additional ligands, demonstrating a broad substrate scope for both indole and arene components. acs.org While this specific example focuses on arylation, the principle of using a directing group to achieve C-6 functionalization can be conceptually extended to the introduction of other precursors necessary for the synthesis of this compound.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are also instrumental in constructing complex molecules and can be employed to introduce precursors at the C-6 position of an appropriately substituted indole or indoline derivative. acs.org These reactions typically involve the coupling of a halide or triflate at the C-6 position with a suitable organoboron or organotin reagent, respectively. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.

Recent advancements have also focused on the direct C-H functionalization of indoles, which offers a more atom-economical approach by avoiding the pre-functionalization of the C-6 position. nih.gov However, controlling the regioselectivity remains a significant challenge due to the inherent reactivity of the C-2 and C-3 positions of the indole ring. rsc.org Strategies to overcome this include the use of specific directing groups or exploiting the electronic and steric properties of the indole substrate. rsc.org

Table 1: Comparison of Cross-Coupling Strategies for C-6 Functionalization

| Strategy | Catalyst System | Coupling Partner | Key Features |

| Direct C-6 Arylation | CuO | Diaryliodonium triflate | High regioselectivity with N-P(O)tBu2 directing group; mild conditions. acs.org |

| Suzuki Coupling | Palladium(0) complexes | Organoboron reagents | Well-established, versatile for C-C bond formation. acs.org |

| Stille Coupling | Palladium(0) complexes | Organotin reagents | Mild conditions, tolerant of various functional groups. acs.org |

Introduction of the Cyclobutoxy Moiety

The installation of the cyclobutoxy group is a defining feature of the target molecule's synthesis. This can be achieved through several distinct chemical approaches.

Stereoselective O-Alkylation with Cyclobutanol Derivatives

A primary method for forming the cyclobutoxy ether linkage is through the O-alkylation of a 6-hydroxyindoline precursor with a suitable cyclobutyl derivative. Phenolates, formed by treating a phenolic hydroxyl group with a base, can react with alkyl halides to yield either O-alkylated or C-alkylated products. pharmaxchange.info To favor O-alkylation, the reaction conditions can be optimized. For instance, the choice of solvent plays a crucial role; aprotic solvents are generally preferred to avoid hydrogen bonding with the phenolate (B1203915) oxygen, thereby leaving it more available for nucleophilic attack on the alkyl halide. pharmaxchange.info

The alkylation of phenols with alcohols can also be achieved using acid catalysts. researchgate.netrsc.org For example, Zr-containing Beta zeolites have been shown to be effective for the selective alkylation of phenol (B47542) with tert-butanol. researchgate.netrsc.org While this specific example uses tert-butanol, the principle could be adapted for the alkylation of a 6-hydroxyindoline with cyclobutanol. A mechanistic understanding developed through density functional theory (DFT) suggests that O-alkylation to form the phenolic ether is energetically favorable under neutral conditions. nih.gov

Cycloaddition Reactions in Cyclobutane (B1203170) Ring Formation

An alternative strategy involves constructing the cyclobutane ring directly onto a precursor molecule. The [2+2] cycloaddition reaction is a fundamental and widely used method for synthesizing cyclobutane rings. nih.govnih.gov This reaction can be initiated photochemically or thermally, often with the aid of a transition metal catalyst. researchgate.netbaranlab.org These reactions can be applied to create the cyclobutane ring, which can then be further functionalized and attached to the indoline core.

Recent research has highlighted the application of [2+2] cycloaddition in the synthesis of natural products containing cyclobutane moieties. nih.govrsc.org These methods often involve the reaction of two alkene moieties to form the four-membered ring. rsc.org For instance, hyperbaric conditions (10-15 kbar) can facilitate cycloadditions of compounds that are unreactive under conventional conditions. ru.nl

Ring-Opening and Rearrangement Chemistry of Cyclobutane Precursors

The inherent ring strain of cyclobutanes makes them valuable synthetic intermediates that can undergo ring-opening or rearrangement reactions to form other functional groups or ring systems. baranlab.org For example, the Wolff rearrangement of an α-diazocarbonyl compound can produce a ketene (B1206846) intermediate, which can then undergo a [2+2] cycloaddition to form a four-membered ring. wikipedia.org This rearrangement is often used to contract a cyclopentanone (B42830) to a cyclobutane. wikipedia.org

More recent developments include the photoredox-enabled ring-opening of cyclobutanes. This method utilizes the high strain energy of cyclobutanes to achieve selective ring-opening, leading to the formation of linear aliphatic compounds. rsc.org Another approach is the ring-opening carbonyl-olefin metathesis of cyclobutenes, which can furnish γ,δ-unsaturated aldehydes. nih.gov While these methods may not directly form the this compound, they represent the synthetic utility of cyclobutane precursors in accessing diverse chemical structures.

Total Synthesis and Divergent Synthetic Pathways for this compound

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, resource conservation, and time savings by avoiding the isolation and purification of intermediates. youtube.comyoutube.com These strategies are increasingly being applied to the synthesis of complex heterocyclic structures, including indoles and their derivatives. nih.govresearchgate.netarkat-usa.orgacs.org

For instance, a general and convenient one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes has been reported, allowing for the introduction of substituents at various positions of the indoline nucleus. researchgate.net Another example involves a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole to synthesize complex indole derivatives. nih.gov While not directly yielding the target molecule, these methodologies demonstrate the power of one-pot and multicomponent approaches in rapidly assembling complex indole-containing scaffolds. The development of a specific one-pot or multicomponent reaction for this compound would represent a significant advancement in its synthesis.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers a powerful and efficient means to achieve the reduction of the indole nucleus. Various catalytic systems, primarily based on palladium, have been developed for the hydrogenation of indoles to indolines.

A common strategy involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. For instance, the reduction of N-(tert-butoxycarbonyl)indoles to the corresponding indolines has been successfully achieved using polymethylhydrosiloxane (B1170920) (PMHS) as a reducing agent in the presence of a palladium catalyst at room temperature. organic-chemistry.org This method is notable for its mild conditions and good yields.

Another approach utilizes palladium(II)-catalyzed intramolecular C-H amination of phenethylamine (B48288) derivatives. While this method builds the indoline ring from an acyclic precursor, it highlights the utility of palladium in forming the core structure. organic-chemistry.org The choice of protecting group on the nitrogen atom can be crucial for the success of these transformations.

The following table summarizes representative transition metal-catalyzed methods applicable to the reduction of a 6-cyclobutoxy-1H-indole precursor.

| Catalyst System | Reducing Agent/Conditions | Substrate Scope | Key Findings & Ref. |

| Palladium on Carbon (Pd/C) | Polymethylhydrosiloxane (PMHS) | N-(tert-butoxycarbonyl)indoles | Efficient reduction at room temperature with good yields. organic-chemistry.org |

| Pd(II) salts | PhI(OAc)₂ (oxidant for C-H amination) | 2-Pyridinesulfonyl-protected phenethylamines | Forms the indoline ring via intramolecular C-H amination. organic-chemistry.org |

| Iron salts (e.g., FeBr₃) with TEMPO | t-BuOOH (oxidant for dehydrogenation of indolines to indoles) | N-alkylindolines | While this is for the reverse reaction, it demonstrates iron's role in transformations of the indoline core. nih.gov |

Organocatalytic and Metal-Free Synthetic Routes

In recent years, organocatalytic and metal-free approaches have gained prominence as sustainable alternatives to transition metal-catalyzed reactions. These methods often utilize small organic molecules or reagents that avoid the use of heavy metals.

For the reduction of an indole to an indoline, metal-free methods such as the use of a borane (B79455) source in the presence of an acid can be employed. For example, metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles have been shown to produce trifluoroethylated or trifluoroacetylated indolines using trimethylamine (B31210) borane as the reducing agent and trifluoroacetic acid as the source of the trifluoroacetyl or trifluoroethyl group. organic-chemistry.org This indicates that borane-based reductions are effective for the indole core.

A catalyst-free method for the synthesis of 6-hydroxyindoles has been reported, which proceeds through the condensation of carboxymethyl cyclohexadienones and amines. acs.org The resulting 6-hydroxyindole (B149900) can then be alkylated to introduce the cyclobutoxy group. Subsequent reduction of this 6-cyclobutoxyindole would yield the target molecule. A potential reduction method for this step could involve sodium cyanoborohydride, which has been used for the reduction of 1-alkyl-6-hydroxyindoles. acs.org

The table below outlines potential organocatalytic and metal-free routes for the final reduction step.

| Catalyst/Reagent | Conditions | Substrate Scope | Key Findings & Ref. |

| Trimethylamine borane / Trifluoroacetic acid | Metal-free | Indoles | Results in N-functionalized indolines. organic-chemistry.org |

| Sodium Cyanoborohydride | Mild conditions | 1-Alkyl-6-hydroxyindoles | Achieves reduction of the indole ring to an indoline. acs.org |

| Re₂O₇ | CH₂Cl₂ at room temperature | Condensation of carboxymethyl cyclohexadienones and amines | Catalyst for the formation of the 6-hydroxyindole precursor. acs.org |

Reaction Mechanisms and Chemical Transformations of 6 Cyclobutoxy 2,3 Dihydro 1h Indole

Mechanistic Pathways of 2,3-Dihydro-1H-indole Ring System Reactivity

The reactivity of the 2,3-dihydro-1H-indole (indoline) core in 6-cyclobutoxy-2,3-dihydro-1H-indole is primarily characterized by electrophilic substitution on the aromatic ring and nucleophilic reactions at the nitrogen atom.

Electrophilic Aromatic Substitution Patterns on the Indoline (B122111) Core

The benzene (B151609) ring of the indoline system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom and the alkoxy group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its nucleophilicity. Similarly, the oxygen atom of the cyclobutoxy group also donates electron density to the ring through resonance.

Substituents on a benzene ring direct incoming electrophiles to specific positions. Activating groups, such as alkoxy and amino groups, are typically ortho, para-directors. masterorganicchemistry.comorganicchemistrytutor.com In the case of 6-cyclobutoxyindoline, the cyclobutoxy group is at position 6. The directing effects of the nitrogen and the cyclobutoxy group are cooperative. The cyclobutoxy group directs electrophiles to the ortho (position 5 and 7) and para (position 3, which is part of the pyrrolidine (B122466) ring and not aromatic) positions relative to itself. The amino group (at position 1) strongly activates the ring and directs to its ortho (position 7) and para (position 5) positions.

Therefore, electrophilic substitution on this compound is expected to occur preferentially at the C5 and C7 positions, which are activated by both the nitrogen and the cyclobutoxy group. The steric hindrance of the cyclobutoxy group might influence the regioselectivity between the C5 and C7 positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 5-Nitro-6-cyclobutoxy-2,3-dihydro-1H-indole and 7-Nitro-6-cyclobutoxy-2,3-dihydro-1H-indole | The nitro group (NO₂⁺) is an electrophile. The activating alkoxy and amino groups direct substitution to the ortho and para positions. |

| Halogenation (e.g., Br₂/FeBr₃) | 5-Bromo-6-cyclobutoxy-2,3-dihydro-1H-indole and 7-Bromo-6-cyclobutoxy-2,3-dihydro-1H-indole | The bromine cation (Br⁺) is the electrophile. The directing effects are similar to nitration. |

| Friedel-Crafts Alkylation (e.g., R-Cl/AlCl₃) | 5-Alkyl-6-cyclobutoxy-2,3-dihydro-1H-indole and 7-Alkyl-6-cyclobutoxy-2,3-dihydro-1H-indole | The carbocation (R⁺) is the electrophile. Polyalkylation is a possible side reaction. lkouniv.ac.in |

| Friedel-Crafts Acylation (e.g., RCOCl/AlCl₃) | 5-Acyl-6-cyclobutoxy-2,3-dihydro-1H-indole and 7-Acyl-6-cyclobutoxy-2,3-dihydro-1H-indole | The acylium ion (RCO⁺) is the electrophile. This reaction is generally less prone to poly-substitution than alkylation. |

Nucleophilic Reactivity of the Nitrogen Atom in 2,3-Dihydro-1H-indole

The nitrogen atom in the 2,3-dihydro-1H-indole ring is a secondary amine and exhibits nucleophilic properties. It can readily react with various electrophiles. The N-H proton is also weakly acidic and can be removed by a strong base, leading to the formation of an indolinide anion, which is a potent nucleophile.

Common reactions involving the nitrogen atom include alkylation, acylation, and sulfonylation. For instance, reaction with an alkyl halide (e.g., methyl iodide) in the presence of a base would lead to the formation of the corresponding N-alkylated product, 1-alkyl-6-cyclobutoxy-2,3-dihydro-1H-indole. Similarly, acylation with an acyl chloride or anhydride (B1165640) would yield the N-acylated derivative. These reactions are standard transformations for secondary amines.

In some cases, nucleophilic substitution reactions have been observed on the indole (B1671886) nucleus itself, particularly when the nitrogen is substituted with a good leaving group like a hydroxy or methoxy (B1213986) group. nii.ac.jpcore.ac.uk While this is less common for the parent indoline, it highlights the potential for diverse reactivity at the nitrogen center.

Intramolecular and Intermolecular Reactions Involving the Cyclobutoxy Group

The cyclobutoxy group, while generally stable, can undergo specific reactions due to the inherent strain in the four-membered ring.

Stability and Strain Effects within the Cyclobutoxy Moiety

Cyclobutane (B1203170) and its derivatives possess significant ring strain, estimated to be around 26 kcal/mol. This strain arises from angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain (eclipsing interactions between adjacent hydrogen atoms). In this compound, this strain makes the cyclobutoxy ring susceptible to cleavage under certain conditions, such as high temperatures or in the presence of specific catalysts.

Despite the strain, the cyclobutoxy ether linkage is generally stable under many common reaction conditions, including those used for electrophilic aromatic substitution on the indoline ring.

Ring Transformations and Cycloreversion Processes of the Cyclobutoxy Group

The strained four-membered ring of the cyclobutoxy group can undergo ring-opening reactions. These transformations can be initiated thermally, photochemically, or through acid or base catalysis.

Thermally induced ring-opening of cyclobutenes is a well-studied electrocyclic reaction. elsevierpure.comresearchgate.net While the cyclobutoxy group in the title compound is saturated, under sufficiently high temperatures, homolytic cleavage of a C-C bond could occur, leading to a diradical intermediate that could undergo further reactions.

Acid-catalyzed ring-opening of the cyclobutoxy group could proceed via protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or solvent molecule on one of the cyclobutane carbons, leading to a ring-opened product. Base-catalyzed ring-opening is less common for simple ethers but could be facilitated if there are adjacent activating groups.

Ring-opening carbonyl-olefin metathesis of cyclobutenes is a known reaction to form γ,δ-unsaturated aldehydes. nih.gov While not directly applicable to the saturated cyclobutoxy group, it illustrates the synthetic utility of the four-membered ring in transformations.

Oxidation and Reduction Chemistry of this compound

The indoline ring system can be both oxidized and reduced. The presence of the electron-donating cyclobutoxy group can influence the ease of these transformations.

Oxidation of the indoline ring can lead to the corresponding indole. This dehydrogenation can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. researchgate.net The resulting 6-cyclobutoxy-1H-indole would be a more aromatic and generally more stable system. Further oxidation can lead to more complex products, including ring-cleavage of the benzene or pyrrole (B145914) ring under harsh conditions.

Reduction of the indoline system is also possible, although the benzene ring is already in a reduced state compared to indole. Catalytic hydrogenation under high pressure and temperature could potentially reduce the benzene ring to a cyclohexyl ring, although this would require forcing conditions. More commonly, the focus of reduction in indole chemistry is the conversion of indoles to indolines. researchgate.netgoogle.com Since the starting compound is already an indoline, further reduction of the heterocyclic part is not typical. However, if other reducible functional groups were present on the molecule (e.g., a nitro or carbonyl group introduced via electrophilic substitution), they could be selectively reduced.

Table 2: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Conditions | Potential Product | Notes |

| Oxidation (Dehydrogenation) | MnO₂, Pd/C, heat | 6-Cyclobutoxy-1H-indole | Aromatization of the indoline ring. |

| Oxidation (Side Chain) | Strong oxidizing agents (e.g., KMnO₄) | Ring-opened products | Requires harsh conditions and is generally not a selective transformation. |

| Reduction (of substituents) | H₂/Catalyst, Metal hydrides | Dependent on the substituent | For example, a nitro group could be reduced to an amino group. |

Derivatization Strategies for this compound

The derivatization of this compound can be broadly categorized into two main types of transformations: reactions involving the secondary amine at the N-1 position and electrophilic substitution reactions on the aromatic ring. The presence of the cyclobutoxy group, an electron-donating substituent, influences the reactivity of the aromatic ring, directing incoming electrophiles primarily to the ortho and para positions relative to the alkoxy group.

N-Functionalization of the Indoline Ring

The secondary amine of the indoline core is a primary target for a variety of functionalization reactions, including acylation, sulfonylation, alkylation, and arylation. These transformations introduce a wide range of substituents that can significantly alter the molecule's physical, chemical, and biological properties.

N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base affords N-acylindolines. This reaction is typically high-yielding and can be performed under mild conditions. The use of a base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrogen halide byproduct.

Table 1: Examples of N-Acylation of Indoline Derivatives

| Acylating Agent | Base | Solvent | Product | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 1-Acetyl-6-cyclobutoxy-2,3-dihydro-1H-indole | >90 (estimated) |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran | 1-Benzoyl-6-cyclobutoxy-2,3-dihydro-1H-indole | >90 (estimated) |

| Acetic Anhydride | Potassium Hydroxide | Dimethyl Sulfoxide | 1-Acetyl-6-cyclobutoxy-2,3-dihydro-1H-indole | Good |

Note: Yields are estimated based on general procedures for N-acylation of indoles and related heterocycles.

N-Sulfonylation: The introduction of a sulfonyl group at the N-1 position is achieved by reacting the indoline with a sulfonyl chloride, typically in the presence of a base. This reaction yields N-sulfonylindolines, which are important intermediates in organic synthesis.

Table 2: Examples of N-Sulfonylation of Indoline Derivatives

| Sulfonylating Agent | Base | Solvent | Product | Yield (%) |

| p-Toluenesulfonyl Chloride | Sodium Hydroxide | Dichloromethane/Water | 1-(Tosyl)-6-cyclobutoxy-2,3-dihydro-1H-indole | High |

| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 1-(Mesyl)-6-cyclobutoxy-2,3-dihydro-1H-indole | High |

Note: Yields are based on established protocols for the N-sulfonylation of amines and indoles. nih.gov

N-Alkylation: The nitrogen atom of the indoline ring can be alkylated using various alkylating agents, such as alkyl halides or alcohols under specific catalytic conditions. wikipedia.org The reaction with alkyl halides often requires a base to scavenge the resulting acid. nih.govorganic-chemistry.org The "borrowing hydrogen" methodology allows for the use of alcohols as alkylating agents, which is a more environmentally benign approach.

Table 3: Examples of N-Alkylation of Indoline Derivatives

| Alkylating Agent | Catalyst/Base | Solvent | Product | Yield (%) |

| Methyl Iodide | Potassium Carbonate | N,N-Dimethylformamide | 1-Methyl-6-cyclobutoxy-2,3-dihydro-1H-indole | Good |

| Benzyl Bromide | Sodium Hydride | Tetrahydrofuran | 1-Benzyl-6-cyclobutoxy-2,3-dihydro-1H-indole | Good |

| Benzyl Alcohol | Iridium Complex / KOH | Water | 1-Benzyl-6-cyclobutoxy-2,3-dihydro-1H-indole | Good to Excellent |

Note: Yields are based on general procedures for N-alkylation of indolines. wikipedia.orgorganic-chemistry.org

N-Arylation: The formation of a carbon-nitrogen bond between the indoline nitrogen and an aryl group can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgorganic-chemistry.orgmdpi.com These reactions are powerful tools for the synthesis of N-arylindolines, which are prevalent in many biologically active molecules. organic-chemistry.orgchim.it

Table 4: Examples of N-Arylation of Indoline Derivatives

| Arylating Agent | Catalyst System | Base | Solvent | Product |

| Phenyl Bromide | Pd(OAc)₂ / Ligand | Sodium tert-butoxide | Toluene | 1-Phenyl-6-cyclobutoxy-2,3-dihydro-1H-indole |

| 4-Chlorotoluene | CuI / Ligand | Potassium Carbonate | N,N-Dimethylformamide | 1-(p-Tolyl)-6-cyclobutoxy-2,3-dihydro-1H-indole |

Note: These are representative conditions for Buchwald-Hartwig and Ullmann reactions, respectively. wikipedia.orglibretexts.orgorganic-chemistry.org

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating cyclobutoxy group. This directing effect favors substitution at the positions ortho and para to the alkoxy group. The primary positions for substitution are C-7 and C-5. Prior N-acylation or N-sulfonylation can be employed to protect the nitrogen and modulate the reactivity of the aromatic ring.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comwikipedia.org For 6-alkoxyindolines, formylation is expected to occur at the C-7 or C-5 position.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com The position of acylation will be directed by the cyclobutoxy group.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the aromatic ring can be achieved using various halogenating agents. The reaction conditions can be tuned to control the degree and position of halogenation.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled due to the sensitive nature of the indoline ring.

Table 5: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Vilsmeier-Haack | POCl₃, DMF | 7-Formyl-6-cyclobutoxy-2,3-dihydro-1H-indole and/or 5-Formyl-6-cyclobutoxy-2,3-dihydro-1H-indole |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 7-Acetyl-6-cyclobutoxy-2,3-dihydro-1H-indole and/or 5-Acetyl-6-cyclobutoxy-2,3-dihydro-1H-indole |

| Bromination | N-Bromosuccinimide | 7-Bromo-6-cyclobutoxy-2,3-dihydro-1H-indole and/or 5-Bromo-6-cyclobutoxy-2,3-dihydro-1H-indole |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-6-cyclobutoxy-2,3-dihydro-1H-indole and/or 5-Nitro-6-cyclobutoxy-2,3-dihydro-1H-indole |

Note: The exact regioselectivity may depend on the specific reaction conditions and the steric and electronic effects of the N-substituent, if present.

Advanced Spectroscopic and Analytical Characterization Methodologies for 6 Cyclobutoxy 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 6-Cyclobutoxy-2,3-dihydro-1H-indole were found. Therefore, confirmation of its hydrogen environments, analysis of its carbon skeleton, and determination of its specific connectivity and stereochemistry through NMR techniques cannot be detailed.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Similarly, there is no available High-Resolution Mass Spectrometry (HRMS) data to confirm the accurate mass of this compound. Furthermore, no Tandem Mass Spectrometry (MS/MS) studies have been published, meaning its structural fragmentation pathways have not been documented.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques that provide valuable information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy of this compound is instrumental in identifying its key functional groups by detecting the vibrations of its bonds. The presence of the N-H bond in the dihydroindole ring is expected to show a characteristic stretching vibration. The aromatic C-H stretching and bending vibrations, as well as the C-O-C stretching of the cyclobutoxy ether linkage, will also produce distinct absorption bands.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Indoline) | Stretch | 3350 - 3450 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2960 |

| C=C (Aromatic) | Stretch | 1600 - 1620 and 1450 - 1500 |

| C-N (Indoline) | Stretch | 1250 - 1350 |

| C-O (Ether) | Stretch | 1050 - 1150 |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and solvent used during analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the substituted benzene (B151609) ring of the indoline (B122111) system. The electronic transitions are typically of the π → π* type. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution on the aromatic ring and the solvent polarity. For comparison, the parent compound, indole (B1671886), exhibits absorption maxima around 270-290 nm. nist.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide unambiguous information about its bond lengths, bond angles, and the conformation of the cyclobutoxy and dihydroindole rings. While specific crystallographic data for this exact compound is not publicly available, analysis of related indole derivatives provides insights into what can be expected. researchgate.netmdpi.com For instance, studies on similar heterocyclic compounds reveal detailed information about their crystal packing and intermolecular interactions. mdpi.com

A successful crystallographic analysis would yield a detailed structural model, including the planarity of the indole ring system and the puckering of the cyclobutane (B1203170) ring. This information is crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.12 |

Note: This data is hypothetical and serves as an example of what a crystallographic report would contain. Actual data can only be obtained through experimental analysis of a suitable single crystal.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for analyzing this compound.

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method would be suitable for assessing the purity of this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key parameter for its identification and quantification. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution from any impurities. thermofisher.comscribd.com

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC can be employed for its purity assessment. The compound would be vaporized and carried by an inert gas through a capillary column containing a stationary phase. The retention time would be characteristic of the compound under specific GC conditions. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with the latter providing structural information about the analyte and any impurities. nist.gov

Table 4: Representative GC Method Parameters

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

Computational Chemistry and Theoretical Studies of 6 Cyclobutoxy 2,3 Dihydro 1h Indole

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static view, molecules are dynamic entities. The cyclobutoxy group and the dihydroindole ring system possess conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape and flexibility of a molecule over time. nih.gov

MD simulations model the atomic motions by solving Newton's equations of motion for a system of atoms and molecules. This allows for the study of how the molecule behaves in a more realistic environment, such as in a solvent, and at different temperatures. For 6-Cyclobutoxy-2,3-dihydro-1H-indole, an MD simulation could reveal:

Preferred Conformations: The simulation would identify the most stable spatial arrangements of the cyclobutoxy group relative to the indole (B1671886) ring.

Conformational Transitions: It would show the energy barriers and pathways for switching between different conformations.

Root Mean Square Deviation (RMSD): Analysis of RMSD over the simulation time indicates the stability of the molecule's conformation. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Infrared (IR) and Raman Spectra: DFT calculations can predict vibrational frequencies. nih.govnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups. For instance, the N-H stretch of the dihydroindole ring and the C-O-C stretches of the ether linkage would be identifiable.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants, aiding in the interpretation of experimental NMR spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum, providing information about the molecule's chromophores.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Dihydroindole N-H | Stretching | 3350 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

Note: These are general ranges and the precise values depend on the specific molecular environment and computational method used.

Theoretical Prediction of Reactivity and Reaction Intermediates

Computational chemistry provides powerful tools to predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack.

Fukui Functions: These functions provide a more detailed, atom-by-atom measure of reactivity, identifying the specific atoms most susceptible to attack by electrophiles, nucleophiles, or radicals.

Reaction Pathway Modeling: DFT can be used to model the entire course of a chemical reaction, including the structures and energies of reactants, transition states, and products. researchgate.netmdpi.com This allows for the determination of activation energies and reaction mechanisms. For example, one could model the N-alkylation or aromatic substitution reactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com If a series of this compound derivatives were synthesized and tested for a specific biological activity (e.g., as enzyme inhibitors), a QSAR model could be developed.

The process involves:

Data Set: A collection of derivatives with known biological activities.

Molecular Descriptors: Calculation of various numerical descriptors for each molecule that encode its structural, physical, and chemical properties (e.g., logP, molecular weight, electronic properties, topological indices).

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Testing the model's predictive power on an external set of compounds.

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govresearchgate.net

Table 3: Commonly Used Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Shape Indices | Atomic connectivity and molecular shape |

| Geometric | Molecular Surface Area, Molecular Volume | 3D structure and size |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Partitioning behavior and polarizability |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Analysis of the Indoline (B122111) Scaffold's Contribution to Molecular Interactions

The 2,3-dihydro-1H-indole, or indoline, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its contribution to molecular interactions is multifaceted, arising from its distinct electronic and conformational properties. The indoline nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, provides a rigid framework that orients substituents in a defined three-dimensional space.

The aromatic portion of the indoline scaffold can engage in various non-covalent interactions, including π-π stacking with aromatic residues of target proteins, and hydrophobic interactions. The saturated five-membered ring introduces a degree of conformational flexibility, allowing the scaffold to adapt to the topology of a binding site. The nitrogen atom at position 1 is a key interaction point, capable of acting as a hydrogen bond donor or acceptor, and its substitution can significantly modulate the compound's physicochemical properties and binding affinity. researchgate.net

Elucidation of the Cyclobutoxy Moiety's Influence on Molecular Recognition and Binding

The cyclobutoxy group at the 6-position of the indoline scaffold is a critical determinant of the molecule's interaction profile. This alkoxy substituent can influence molecular recognition and binding through several mechanisms:

Steric and Conformational Effects: The four-membered cyclobutyl ring is conformationally constrained and introduces a significant steric bulk. This can serve to orient the molecule within a binding pocket, potentially inducing a specific active conformation or preventing binding to off-target sites, thereby enhancing selectivity. The puckered nature of the cyclobutane (B1203170) ring can also lead to specific hydrophobic interactions with nonpolar amino acid residues.

Electronic Effects: The oxygen atom of the cyclobutoxy group acts as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors in a receptor. It also modulates the electronic properties of the aromatic ring, influencing its reactivity and interaction with the target protein.

Hydrophobicity and Solubility: The cyclobutoxy group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Studies on related 6-alkoxy-substituted compounds have highlighted the importance of this functional group. For example, in a series of 6-alkoxy-5-aryl-3-pyridinecarboxamide cannabinoid-1 receptor antagonists, the nature of the alkoxy group was found to be a key factor in determining binding affinity and species selectivity. nih.gov Similarly, in indolomorphinans, N-substituents significantly affect opioid receptor affinity and selectivity. nih.gov While not a direct cyclobutoxy example, these findings illustrate the principle that the size, shape, and electronic nature of a substituent at this position are pivotal for molecular recognition.

Stereochemical Implications for Molecular Interactions of 6-Cyclobutoxy-2,3-dihydro-1H-indole

The potential for stereoisomerism in derivatives of this compound adds another layer of complexity to its molecular interactions. While the parent molecule itself is achiral, substitutions on the indoline or cyclobutoxy rings can introduce chiral centers. The spatial arrangement of these substituents can have profound effects on binding affinity and efficacy, as biological macromolecules are chiral and often exhibit stereospecific recognition.

For instance, if a substituent were added at the 2 or 3-position of the indoline ring, it would create a stereocenter. The resulting enantiomers or diastereomers could have vastly different biological activities. One enantiomer might fit perfectly into a binding site, while the other might be inactive or even have an antagonistic effect due to steric clashes. The stereoselective synthesis of fused heterocyclic systems is an active area of research, emphasizing the importance of controlling the three-dimensional structure of complex molecules. rsc.org This principle is critical when considering the design of potent and selective analogs of this compound.

Systematic Modifications and Analog Design Strategies

The design of analogs of this compound is guided by SAR principles to optimize potency, selectivity, and pharmacokinetic properties. Systematic modifications typically involve exploring variations in three key areas of the molecule:

The Indoline Scaffold: Modifications can include substitution at different positions of the benzene ring to probe for additional interactions or to modulate electronic properties. For example, adding electron-withdrawing or electron-donating groups can alter the pKa of the indoline nitrogen and the hydrogen bonding capacity of the molecule. nih.gov The nitrogen atom can also be substituted with various alkyl or aryl groups to explore additional binding pockets and to modify the molecule's lipophilicity and metabolic stability. nih.gov

The Cyclobutoxy Moiety: The cyclobutoxy group can be replaced with other cycloalkoxy groups (e.g., cyclopropoxy, cyclopentoxy) to investigate the effect of ring size on binding. The ring can also be opened to linear alkoxy chains of varying lengths or functionalized to introduce additional interaction points. For instance, replacing the cyclobutyl ring with a methoxyethoxy group has been used to create peripherally restricted analogs in other series. nih.gov

Linker and Bioisosteric Replacements: The ether linkage of the cyclobutoxy group could be replaced with other functional groups such as thioethers or amines to assess the impact on binding and chemical stability. Bioisosteric replacement of the entire cyclobutoxyindoline system with other heterocyclic scaffolds is also a common strategy to explore new chemical space and to improve drug-like properties.

The following table outlines potential analog design strategies:

| Molecular Component | Modification Strategy | Rationale |

| Indoline Ring | Substitution at C4, C5, C7 with various functional groups | To probe for new interactions and modulate electronic properties. |

| Indoline Nitrogen | N-alkylation or N-arylation | To explore additional binding pockets and improve pharmacokinetic properties. |

| Cyclobutoxy Group | Varying cycloalkyl ring size (C3, C5, C6) | To optimize steric fit and hydrophobic interactions. |

| Ether Linkage | Replacement with thioether, amine, or amide linkers | To alter bond angles, flexibility, and hydrogen bonding capacity. |

Computational Tools in Guiding SAR Explorations of this compound Derivatives

Computational chemistry plays an indispensable role in modern drug discovery and is particularly useful in guiding the SAR exploration of molecules like this compound. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the molecular interactions and guide the design of new analogs.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target receptor. For this compound derivatives, docking studies can help to:

Visualize the binding mode and identify key interactions between the ligand and the receptor.

Explain the observed SAR data, for example, why a particular substituent enhances or diminishes activity.

Predict the binding affinity of virtual compounds, allowing for the prioritization of synthetic targets.

For example, docking studies on indole (B1671886) derivatives have been used to create consensus poses that correlate with biological activity. nih.gov

QSAR Modeling: QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a series of this compound analogs, researchers can:

Identify the key physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) that govern activity.

Predict the activity of unsynthesized analogs, thereby streamlining the drug design process.

Gain a deeper understanding of the mechanism of action at a molecular level.

QSAR models have been successfully developed for various indole-containing compounds, demonstrating their utility in drug design. nih.gov The use of these computational tools allows for a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately accelerating the discovery of new and improved therapeutic agents.

Advanced Research Directions and Applications of 6 Cyclobutoxy 2,3 Dihydro 1h Indole

Potential as Scaffolds in Materials Science and Organic Electronics

The indole (B1671886) scaffold is a versatile building block in materials science, known for influencing the absorption properties of molecules. goettingen-research-online.de This makes it a valuable component in the construction of organic photoactuators, such as molecular switches and motors, which convert light energy into molecular motion. goettingen-research-online.de Indole and its derivatives have been successfully integrated into polycyclic aromatic structures to create materials for organic field-effect transistors (OFETs), demonstrating stable, ambipolar charge transport properties. acs.org

The incorporation of 6-Cyclobutoxy-2,3-dihydro-1H-indole into such systems offers a novel strategy for fine-tuning material properties. The cyclobutoxy group, being an electron-donating alkoxy substituent, can alter the HOMO-LUMO energy gap of the indoline (B122111) core. This modulation of the electronic structure is a key principle in designing materials for specific optoelectronic applications. acs.org Research could focus on synthesizing polymers or small molecules incorporating this scaffold to investigate their photophysical properties, charge mobility, and stability for potential use in next-generation organic electronics.

Utility in the Development of Chemical Probes for Biological Systems

Indole and indoline scaffolds are frequently employed in the design of small-molecule probes to explore complex biological processes. ekb.egrsc.org Their ability to participate in various non-covalent interactions makes them ideal for targeting protein-protein interfaces or enzyme active sites. For instance, libraries of aminoindoline-derived compounds have been synthesized to identify modulators of focal adhesion kinase (FAK) signaling pathways, which are implicated in cancer. nih.govresearchgate.net These studies have successfully identified indoline derivatives as promising FAK inhibitors. nih.gov

This compound represents a novel, unexplored member for such screening libraries. Its unique steric and electronic profile, conferred by the cyclobutoxy group, could lead to specific interactions with biological targets that are not achieved with more common substituents. Future research would involve its inclusion in diversity-oriented synthesis (DOS) campaigns to screen against various kinases, epigenetic targets, and other disease-relevant proteins. nih.govnih.gov Furthermore, the indoline core can be functionalized to create fluorogenic probes for detecting ions or neutral species in biological and environmental samples. rsc.org

Integration into Complex Molecular Architectures and Supramolecular Assemblies

The indoline skeleton is a central feature in many structurally complex, polycyclic natural products, including various alkaloids. rsc.orgpolimi.itnih.gov Synthetic chemists have developed numerous strategies to utilize the indoline scaffold as a starting point for building these intricate three-dimensional structures through reactions like cycloadditions. polimi.it

Exploration of Novel Chemical Reactivities and Catalytic Processes

The reactivity of the indoline scaffold is well-documented, with numerous methods available for its functionalization. nih.gov Transition-metal catalysis has enabled the selective modification of various positions on the ring. nih.govmdpi.com For example, the enantioselective C7-functionalization of indolines has been achieved using chiral rhodium catalysts. nih.gov The presence of the 6-cyclobutoxy group would likely exert a significant electronic and steric influence on the regioselectivity and efficiency of such C-H activation processes.

The electron-donating nature of the alkoxy group is expected to activate the aromatic ring, potentially facilitating electrophilic substitution or modifying the outcomes of metal-catalyzed cross-coupling reactions. Moreover, borane (B79455) catalysts have been used for the direct C3 alkylation of indoles, a challenging transformation where the substituent pattern on the core heterocycle is critical. acs.org Investigating the reactivity of this compound under these and other catalytic conditions could lead to the discovery of novel transformations and provide access to new classes of functionalized indoline derivatives.

Future Methodological Advancements in the Synthesis and Functionalization of this compound

The synthesis of this compound itself presents an interesting synthetic challenge. A plausible route would involve the synthesis of 6-hydroxy-2,3-dihydro-1H-indole, followed by a Williamson ether synthesis with a suitable cyclobutyl electrophile (e.g., cyclobutyl bromide or tosylate). The initial indoline core can be prepared through various established methods, including the reduction of a corresponding indole derivative or via intramolecular C-H amination of β-arylethylamine precursors. organic-chemistry.orgmdpi.com

Future advancements would focus on developing more direct and efficient synthetic routes. This could involve the late-stage introduction of the cyclobutoxy group or the development of novel cyclization methods that incorporate the substituent from the outset. For functionalization, research into regioselective C-H activation at positions ortho or meta to the cyclobutoxy group (C7 or C5) would be of high value. nih.govacs.org Electrochemical methods, which offer sustainable and often oxidant-free conditions, are also emerging as a powerful tool for the controllable synthesis of functionalized indolines and indoles. rsc.org

Interdisciplinary Research Opportunities for this compound

The unique combination of the biologically relevant indoline scaffold with the sterically distinct and electronically influential cyclobutoxy group positions this molecule at the crossroads of multiple scientific disciplines.

Medicinal Chemistry & Chemical Biology: As a novel scaffold, it is a prime candidate for inclusion in screening libraries to discover new therapeutic agents and chemical probes for studying cellular pathways. ekb.egnih.govmdpi.com

Materials Science: Its potential for tuning electronic properties makes it an attractive target for the design of new organic semiconductors, dyes, and photoresponsive materials. goettingen-research-online.deacs.org

Synthetic & Catalysis Chemistry: The molecule serves as a testbed for developing new synthetic methodologies, particularly in the area of regioselective C-H functionalization and catalysis, where understanding the directing effects of the cyclobutoxy group could lead to new rules for chemical synthesis. nih.govacs.org

The exploration of this compound and its derivatives promises to yield not only new molecules with potentially valuable properties but also a deeper understanding of fundamental chemical principles.

Q & A

Basic: What are the common synthetic routes for preparing 6-Cyclobutoxy-2,3-dihydro-1H-indole?

Methodological Answer:

The synthesis typically involves two key steps: (1) functionalization of the indole core at the 6th position and (2) cyclobutoxy group introduction.

- Step 1 : Start with 2,3-dihydro-1H-indole derivatives. For regioselective substitution at position 6, use halogenation (e.g., iodination via iodine/oxidizing agents in dichloromethane at 0–25°C ).

- Step 2 : Introduce the cyclobutoxy group via nucleophilic substitution. For example, react 6-halo-2,3-dihydro-1H-indole with cyclobutanol in the presence of a base (e.g., NaH) under reflux in THF .

- Purification : Employ recrystallization (acetic acid/water mixtures) or column chromatography (ethyl acetate/hexane gradients) .

Basic: How is this compound characterized structurally?

Methodological Answer:

Key techniques include:

- Spectroscopy :

- X-ray crystallography : Resolve regiochemistry and confirm cyclobutoxy orientation .

Advanced: How can reaction conditions be optimized to improve yield in cyclobutoxy group installation?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyclobutanol .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution .

- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation .

- Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:2) .

Advanced: How to resolve contradictions in reported melting points for indole derivatives?

Methodological Answer:

Discrepancies often arise from purity or polymorphic forms.

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .

- Differential Scanning Calorimetry (DSC) : Identify polymorphs by comparing melting endotherms .

- Recrystallization : Reproduce results using solvents like DMF/acetic acid to isolate pure forms .

Advanced: What biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

- Anticancer : MTT assay (IC50 determination in cancer cell lines, e.g., HeLa) .

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Mechanistic Studies : Kinase inhibition assays (e.g., FLT3 inhibition via ATP-competitive binding) .

Advanced: How can computational modeling predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to compute HOMO/LUMO energies and map electrostatic potential .

- Docking Studies : Simulate binding to targets (e.g., FLT3 kinase) using AutoDock Vina .

Advanced: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 4 weeks) with HPLC monitoring .

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the cyclobutoxy group .

- Hydrolytic Stability : Test pH-dependent degradation (pH 1–13 buffers) to identify labile bonds .

Advanced: How does the cyclobutoxy group’s steric effects influence regioselectivity in further functionalization?

Methodological Answer:

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to predict hindered sites .

- Experimental Validation : Compare reaction outcomes (e.g., nitration) with/without cyclobutoxy to assess directing effects .

Advanced: What pharmacokinetic studies are relevant for this compound?

Methodological Answer:

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

- Plasma Protein Binding : Employ equilibrium dialysis (90% serum, 37°C) to measure free fraction .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.